molecular formula C₅H₉N₃O₂ B1146781 (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt CAS No. 1217462-63-9

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

Cat. No. B1146781
M. Wt: 143.14
InChI Key:
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Description

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt (AIVACS) is a novel chemical compound synthesized in the laboratory. It is a cyclic salt of an azido isovaleric acid and cyclohexylammonium and has been studied for a variety of applications in scientific research.

Scientific Research Applications

N3-L-Val-OH (CHA)

, also known as N3-Val CHA , (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt , or (2S)-2-azido-3-methylbutanoic acid;cyclohexanamine , is a click chemistry compound containing an azide group and a valine derivative .

Potential Applications

    Antibody-Drug Conjugates (ADCs)

    • N3-L-Val-OH (CHA) is categorized under ADCs Linker in the field of biochemistry . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the cytotoxic payload is linked to the monoclonal antibody (mAb) via a chemical linker. N3-L-Val-OH (CHA) could potentially be used as a linker in the design of new ADCs.

    Click Chemistry

    • Click Chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, among other attributes . Given its azide group, N3-L-Val-OH (CHA) could be used in various click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, a process often used to assemble complex molecular structures in a modular fashion.

    Synthetic Intermediate for Valaciclovir (Valacyclovir)

    • N3-L-Val-OH (CHA) can also be used as a synthetic intermediate for Valaciclovir (Valacyclovir) . Valaciclovir is an antiviral medication used to treat herpes simplex, herpes zoster (shingles), and herpes B.

    Substitution Reactions

    • The azide ion in N3-L-Val-OH (CHA) is a great nucleophile, which makes it useful for forming C-N bonds in nucleophilic substitution reactions . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides .

    Azide-Alkyne Cycloadditions

    • This process, technically called the “copper-catalyzed azide-alkyne cycloaddition”, is more commonly known as the "alkyne-azide click reaction" . This reaction is an interesting and useful application of organic azides like N3-L-Val-OH (CHA) .

    Pharmaceuticals

    • Some organic azides have found use as pharmaceuticals . For example, AZT, an antiretroviral medication used to prevent and treat HIV/AIDS, is an example of a pharmaceutical that contains an azide group .

    Protein Labeling

    • Given its azide group, N3-L-Val-OH (CHA) could be used in bioorthogonal chemistry for protein labeling . The azide group can react with alkynes or phosphines under mild conditions, allowing for the specific labeling of proteins or other biomolecules in living systems .

    Drug Delivery

    • The azide group in N3-L-Val-OH (CHA) could potentially be used in the development of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. The azide group could be used as a trigger for the release of the active drug .

    Material Science

    • Azides like N3-L-Val-OH (CHA) can also be used in material science for the synthesis of polymeric materials . The azide-alkyne cycloaddition reaction, also known as click chemistry, is often used to create covalent bonds between polymer chains .

Safety And Hazards

The safety data sheet for isovaleric acid indicates that it is a combustible liquid that causes severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXXCNHHCIMTCV-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

CAS RN

1217462-63-9
Record name 1217462-63-9
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